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Abstract
APG-1387 is a novel, clinical-stage, bivalent small molecule that mimics the endogenous

Second Mitochondria-derived Activator of Caspases (SMAC). By targeting Inhibitor of

Apoptosis Proteins (IAPs), APG-1387 promotes apoptosis in cancer cells and modulates the

immune system, making it a promising candidate for cancer therapy, both as a monotherapy

and in combination with other agents. This technical guide provides an in-depth overview of

APG-1387, including its mechanism of action, preclinical and clinical data, and detailed

experimental protocols relevant to its study.

Introduction
The evasion of apoptosis is a hallmark of cancer. Inhibitor of Apoptosis Proteins (IAPs) are key

regulators of this process, often overexpressed in tumor cells, leading to therapeutic resistance

and poor prognosis. IAPs, such as X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cIAP2, exert

their anti-apoptotic effects by directly inhibiting caspases or by modulating signaling pathways

like NF-κB.

SMAC mimetics are a class of drugs designed to antagonize IAPs, thereby restoring the

apoptotic signaling cascade. APG-1387 is a bivalent SMAC mimetic, meaning it possesses two

IAP-binding motifs, which allows for potent and sustained target engagement.[1] This design
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enables APG-1387 to effectively induce the degradation of cIAP1 and cIAP2 and antagonize

the function of XIAP.[1][2]

Mechanism of Action
APG-1387 functions by binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins.[3]

[4] This interaction mimics the binding of the endogenous SMAC protein.

2.1. Induction of cIAP1/2 Degradation and NF-κB Signaling: Upon binding to the BIR domains

of cIAP1 and cIAP2, APG-1387 induces a conformational change that triggers their auto-

ubiquitination and subsequent proteasomal degradation.[4][5] The degradation of cIAP1/2 has

two major consequences:

Activation of the Non-Canonical NF-κB Pathway: cIAP1/2 are key negative regulators of the

non-canonical NF-κB pathway. Their degradation leads to the stabilization of NF-κB-inducing

kinase (NIK), which in turn activates the non-canonical NF-κB pathway. This can lead to the

production of pro-inflammatory cytokines and enhance anti-tumor immunity.[5]

Sensitization to TNFα-induced Apoptosis: The degradation of cIAP1/2 removes their

inhibitory effect on the TNFα signaling pathway. This leads to the formation of the

ripoptosome, a signaling complex that activates caspase-8 and initiates apoptosis.[6]

2.2. Antagonism of XIAP: As a bivalent SMAC mimetic, APG-1387 can concurrently bind to the

BIR2 and BIR3 domains of XIAP, effectively neutralizing its inhibition of caspases-3, -7, and -9.

[3] This relieves the block on both the intrinsic and extrinsic pathways of apoptosis.

The following diagram illustrates the core mechanism of action of APG-1387.
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Core mechanism of APG-1387 as a bivalent SMAC mimetic.
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Preclinical Data
APG-1387 has demonstrated significant anti-tumor activity in a variety of preclinical models,

both as a single agent and in combination with other therapies.

3.1. In Vitro Efficacy:

Cell Line
Cancer
Type

Assay Endpoint Result Reference

SKOV3
Ovarian

Cancer
CCK-8 EC50 0.097 µM [6]

OVCAR3
Ovarian

Cancer
CCK-8 EC50 0.2113 µM [6]

HepG2
Hepatocellula

r Carcinoma
CCK-8 Cell Viability

Modest effect

as

monotherapy

[5]

HCCLM3
Hepatocellula

r Carcinoma
CCK-8 Cell Viability

Modest effect

as

monotherapy

[5]

HepG2
Hepatocellula

r Carcinoma
CCK-8 Cell Viability

Significant

reduction with

TNF-α or

TRAIL

[5]

HCCLM3
Hepatocellula

r Carcinoma
CCK-8 Cell Viability

Significant

reduction with

TNF-α or

TRAIL

[5]

NPC cell

lines

Nasopharyng

eal

Carcinoma

Cell Viability Apoptosis

Potent

induction with

TNF-α

[7]

3.2. In Vivo Efficacy:
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APG-1387 has shown potent single-agent anti-tumor activity in xenograft models of

nasopharyngeal carcinoma.[7] In a hepatocellular carcinoma xenograft model, the combination

of APG-1387 and pre-activated Natural Killer (NK) cells significantly inhibited tumor growth.[5]

Clinical Data
APG-1387 has been evaluated in several Phase I and Phase II clinical trials in patients with

advanced solid tumors and hematologic malignancies.

4.1. Monotherapy:

A Phase I dose-escalation study in 28 patients with advanced solid tumors in China showed

that APG-1387 was well-tolerated at doses up to 45 mg.[3] The maximum tolerated dose (MTD)

was not reached.[3] In a separate Phase I trial, 28 subjects with advanced solid tumors

received APG-1387 monotherapy. The disease control rate (DCR) was 21.7%, although no

objective responses were observed.[3]

4.2. Combination Therapy:

With Pembrolizumab (Anti-PD-1): A Phase Ib/II study (NCT03386526) evaluated APG-1387

in combination with pembrolizumab in patients with advanced solid tumors. The combination

was found to be well-tolerated.

With Toripalimab (Anti-PD-1): In a Phase I trial, 22 patients with advanced solid tumors

received APG-1387 in combination with toripalimab. The recommended Phase II dose

(RP2D) for APG-1387 was 45 mg weekly. The objective response rate (ORR) was 13.6%,

with one complete response, and the DCR was 54.5%.[3]

With Chemotherapy (Nab-paclitaxel plus Gemcitabine): A Phase Ib/II trial is evaluating APG-

1387 in combination with nab-paclitaxel and gemcitabine for the treatment of advanced

pancreatic cancer.[5]
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Trial
Identifier

Phase Treatment Tumor Type
Key
Findings

Reference

CTR2015016

1
I

APG-1387

Monotherapy

Advanced

Solid Tumors

Well-tolerated

up to 45 mg;

MTD not

reached.

[3]

Phase I I
APG-1387

Monotherapy

Advanced

Solid Tumors

DCR of

21.7%.
[3]

NCT0338652

6
Ib/II

APG-1387 +

Pembrolizum

ab

Advanced

Solid Tumors

Well-tolerated

combination.

Phase I I
APG-1387 +

Toripalimab

Advanced

Solid Tumors

RP2D of 45

mg weekly;

ORR 13.6%;

DCR 54.5%.

[3]

NCT0464340

5
Ib/II

APG-1387 +

Nab-

paclitaxel +

Gemcitabine

Advanced

Pancreatic

Cancer

Ongoing. [5]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of APG-1387.

5.1. Cell Viability Assay (CCK-8):

Objective: To determine the effect of APG-1387 on the viability of cancer cells.

Protocol:

Seed cells in a 96-well plate at a density of 5 x 10³ cells/ml and allow them to adhere for 24

hours.[6]
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Treat the cells with various concentrations of APG-1387. Include a vehicle-treated control

group.[6]

Incubate the cells for 72 hours.[6]

Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 30 minutes to

4 hours at 37°C.[5][6]

Measure the absorbance at 450 nm using a microplate reader.[5]

Calculate the inhibition rate of cell proliferation using the formula: ((A450_control -

A450_treated) / A450_control) * 100%.[6]

5.2. Apoptosis Assay (Annexin V/PI Staining):

Objective: To quantify the induction of apoptosis by APG-1387.

Protocol:

Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and treat with desired

concentrations of APG-1387 for 24 hours.[6]

Harvest both adherent and floating cells.

Wash the cells with cold PBS.

Resuspend the cells in 1X Annexin-binding buffer.

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6]

Incubate for 15 minutes at room temperature in the dark.[5]

Analyze the cells by flow cytometry.[6]

The following diagram outlines the workflow for the apoptosis assay.
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Experimental workflow for apoptosis analysis using Annexin V/PI staining.

5.3. Western Blot for IAP Degradation:
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Objective: To assess the degradation of cIAP1, cIAP2, and XIAP following treatment with APG-

1387.

Protocol:

Treat cells with APG-1387 for the desired time points.

Lyse the cells in RIPA buffer to extract total protein.[5]

Determine protein concentration using a BCA assay.[5]

Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.[5]

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with primary antibodies against cIAP1, cIAP2, XIAP, and a loading

control (e.g., β-actin or GAPDH) overnight at 4°C.[5]

Wash the membrane and incubate with HRP-conjugated secondary antibodies.[5]

Visualize the protein bands using an ECL detection system.[5]

5.4. TNF-α Secretion Assay (ELISA):

Objective: To measure the secretion of TNF-α from cells treated with APG-1387.

Protocol:

Treat cells with APG-1387 for various time points.

Collect the cell culture supernatant.[6]

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α according to the

manufacturer's instructions.[6] This typically involves:

Coating a 96-well plate with a capture antibody for TNF-α.

Adding the cell culture supernatant to the wells.
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Adding a detection antibody conjugated to an enzyme (e.g., HRP).

Adding a substrate that is converted by the enzyme to a detectable signal.

Measuring the signal using a microplate reader.

Signaling Pathways
The following diagram depicts the signaling pathways modulated by APG-1387.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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